Cas no 1855331-72-4 (4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one)

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one is a fluorinated thiomorpholine derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of both a fluorine atom and a hydroxyl group on the propyl side chain enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of bioactive compounds. The thiomorpholin-1-one core contributes to its stability and structural diversity, enabling further functionalization. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its unique electronic and steric properties. Its well-defined structure allows for precise modifications in drug discovery and optimization studies.
4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one structure
1855331-72-4 structure
Product Name:4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
CAS No:1855331-72-4
MF:C7H14FNO2S
MW:195.254964351654
CID:5704159
PubChem ID:131139041
Update Time:2025-05-20

4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Fluoro-2-hydroxypropyl)thiomorpholine 1-oxide
    • 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one
    • 1855331-72-4
    • EN300-1652467
    • 4-Thiomorpholineethanol, α-(fluoromethyl)-, 1-oxide
    • Inchi: 1S/C7H14FNO2S/c8-5-7(10)6-9-1-3-12(11)4-2-9/h7,10H,1-6H2
    • InChI Key: DEPVDJOIFZXYPP-UHFFFAOYSA-N
    • SMILES: S1(CCN(CC(CF)O)CC1)=O

Computed Properties

  • Exact Mass: 195.07292802g/mol
  • Monoisotopic Mass: 195.07292802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 59.8Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 418.2±45.0 °C(Predicted)
  • pka: 13.59±0.20(Predicted)

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4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one Related Literature

Additional information on 4-(3-Fluoro-2-hydroxypropyl)-1lambda4-thiomorpholin-1-one

Professional Introduction to Compound with CAS No. 1855331-72-4 and Product Name: 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one

The compound with the CAS number 1855331-72-4 and the product name 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The unique structural features of this molecule, particularly the presence of a fluoro-substituted hydroxypropyl group and a thiomorpholine ring, contribute to its distinctive chemical and pharmacological properties.

Recent studies have highlighted the potential of thiomorpholine derivatives as scaffolds for developing novel therapeutic agents. The thiomorpholine core, characterized by its sulfur-containing heterocycle, is known for its ability to enhance binding affinity and selectivity in drug design. In particular, the fluoro-substituent at the 3-position of the hydroxypropyl chain plays a crucial role in modulating the pharmacokinetic profile of the compound. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets.

The hydroxypropyl group at the 2-position introduces polarity and hydrogen bonding capabilities, which can influence both the solubility and bioavailability of the compound. This structural motif is often employed in drug design to optimize pharmacokinetic properties, ensuring better absorption, distribution, metabolism, and excretion (ADME) profiles. The combination of these functional groups in 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one suggests a molecule with enhanced potential for therapeutic applications.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacologically active molecules. The thiomorpholine ring provides a versatile platform for further derivatization, allowing chemists to explore various structural modifications. These modifications can be tailored to target specific biological pathways or receptors, thereby expanding the therapeutic spectrum of the compound.

In light of recent advancements in medicinal chemistry, there has been growing interest in developing small molecule inhibitors that modulate enzyme activity. The structural features of 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one make it a promising candidate for inhibiting enzymes involved in critical biological processes. For instance, studies have shown that thiomorpholine derivatives can interact with metalloenzymes and kinases, potentially leading to therapeutic benefits in areas such as oncology and inflammatory diseases.

The role of fluorine in enhancing drug-like properties cannot be overstated. The presence of a fluoro-substituent at the 3-position of the hydroxypropyl chain likely contributes to improved metabolic stability by resisting oxidative degradation. This characteristic is particularly valuable in drug development, where maintaining chemical integrity over time is essential for efficacy. Additionally, fluorine atoms can influence electronic properties, affecting binding affinity and selectivity at molecular targets.

Another key aspect of this compound is its potential for oral bioavailability enhancement. The hydroxypropyl group, along with other polar functionalities, can improve solubility in aqueous environments while maintaining sufficient lipophilicity for efficient membrane penetration. This balance is critical for achieving optimal pharmacokinetic profiles following oral administration.

Recent computational studies have further elucidated the binding interactions between 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one and potential biological targets. Molecular docking simulations have revealed that this compound can bind effectively to enzymes such as protein kinases and phosphodiesterases. These interactions are mediated by key hydrogen bonding interactions between the hydroxyl groups and amide moieties within the enzyme active sites.

The synthesis of this compound involves multi-step organic reactions that highlight its complexity as a pharmaceutical intermediate. Key synthetic steps include nucleophilic substitution reactions to introduce the thiomorpholine ring followed by functional group transformations to incorporate the fluoro-substituted hydroxypropyl moiety. These synthetic strategies showcase modern organic chemistry techniques that enable precise control over molecular structure.

In conclusion, 4-(3-Fluoro-2-hydroxypropyl)-1λ4-thiomorpholin-1-one (CAS No. 1855331-72-4) represents a structurally sophisticated molecule with significant potential in pharmaceutical research and development. Its unique combination of functional groups—particularly the fluoro-substituted hydroxypropyl group and the thiomorpholine ring)—provides a versatile platform for designing novel therapeutic agents targeting various diseases.

Ongoing research efforts are focused on exploring derivatives of this compound to enhance its pharmacological profile further. By leveraging advanced synthetic methodologies and computational modeling techniques, scientists aim to optimize its efficacy, selectivity, and safety profiles for clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play pivotal roles in next-generation drug discovery initiatives.

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